

Technical Guide: Derivatives of 4-Hydroxy-4-(4-biphenyl)piperidine

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Compound of Interest

Compound Name: 4-[1,1'-Biphenyl]-4-yl-4-piperidinol

CAS No.: 137884-47-0

Cat. No.: B157631

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Executive Summary: The Biphenyl Advantage

The 4-hydroxy-4-(4-biphenyl)piperidine scaffold represents a critical evolution of the "privileged" 4-phenylpiperidine motif. While the parent phenylpiperidine is ubiquitous in opioid and serotonergic pharmacology (e.g., pethidine, haloperidol), the extension to a biphenyl system dramatically shifts the pharmacological profile.

This structural modification introduces a massive hydrophobic vector, steering affinity away from Mu-opioid receptors and towards targets with deep, hydrophobic binding pockets—specifically Matrix Metalloproteinases (MMP-2/MMP-9) and Sigma Receptors (σ_1/σ_2). This guide details the synthesis, structure-activity relationships (SAR), and mechanistic applications of this scaffold in oncology and neuropharmacology.

Pharmacological Mechanisms & Targets[1]

Matrix Metalloproteinase (MMP) Inhibition

The biphenyl moiety is a "specificity element" for gelatinases (MMP-2 and MMP-9).

- Mechanism: MMPs possess a catalytic Zinc ion () and a deep hydrophobic channel known as the S1' pocket.

- **Binding Mode:** The piperidine nitrogen (or a substituent attached to it) often serves as the Zinc-Binding Group (ZBG) or positions a ZBG (like a hydroxamate or carboxylate). The 4-biphenyl group is size-matched to penetrate the S1' pocket, providing high selectivity over other MMPs (like MMP-1) which have shallower pockets.
- **Therapeutic Relevance:** Inhibition of MMP-2/9 blocks extracellular matrix degradation, preventing tumor metastasis and angiogenesis.

Sigma Receptor Modulation (σ_1 / σ_2)

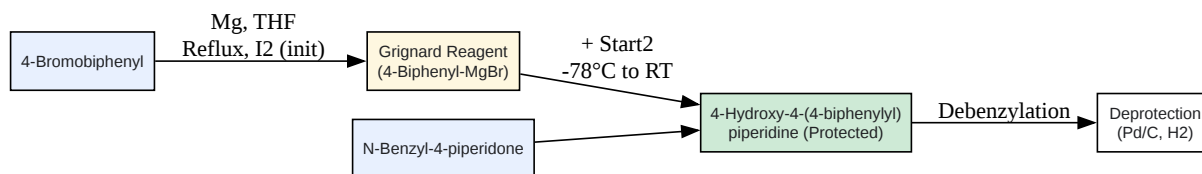
- **Sigma-1 (σ_1):** A chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
 - **Interaction:** The biphenyl group engages in extensive stacking with aromatic residues (e.g., Trp, Tyr) within the σ_1 ligand-binding domain.
 - **Effect:** Antagonists (or modulators) containing this scaffold prevent σ_1 translocation, reducing neuropathic pain and excitotoxicity.
- **Sigma-2 (σ_2):** Often associated with TMEM97, involved in cholesterol homeostasis and cancer cell proliferation. Biphenyl derivatives often act as cytotoxic agonists, inducing caspase-independent cell death in resistant tumors.

Chemical Synthesis: The Grignard Protocol[2][3]

The construction of the quaternary center at C4 is the rate-limiting step. The following protocol is optimized for the biphenyl analog, addressing the specific solubility challenges of biphenyl reagents.

Retrosynthetic Analysis

The most reliable route involves the nucleophilic addition of a 4-biphenyl organometallic reagent to an N-protected 4-piperidone.



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Figure 1: Synthetic pathway for the core scaffold.

Detailed Protocol: Grignard Addition

Reagents:

- 4-Bromobiphenyl (CAS: 92-66-0)
- Magnesium turnings (activate with iodine)
- N-Benzyl-4-piperidone (CAS: 3612-20-2)
- Solvent: Anhydrous Tetrahydrofuran (THF) - Diethyl ether is often insufficient for solubilizing the biphenyl Grignard.

Step-by-Step Procedure:

- Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq) and a single crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.
- Grignard Formation: Dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF (concentration ~0.5 M). Add 10% of this solution to the Mg. Initiate with a heat gun if necessary. Once reflux sustains, add the remaining solution dropwise over 30 mins. Reflux for 1 hour to ensure complete conversion to 4-biphenylmagnesium bromide.
- Addition: Cool the Grignard solution to 0°C (Note: Do not cool to -78°C initially, as the biphenyl reagent may precipitate).
- Ketone Addition: Add N-benzyl-4-piperidone (0.9 eq) in THF dropwise.

- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Quench: Cool to 0°C and quench with saturated aqueous
.
- Workup: Extract with EtOAc. Wash organic layer with brine, dry over
.
- Purification: Recrystallize from Ethanol/Hexane or use column chromatography (Hexane:EtOAc).

Critical Control Point: The biphenyl Grignard is prone to Wurtz coupling (dimerization to quaterphenyl) if the concentration is too high or temperature is uncontrolled. Maintain dilute conditions (0.5 M).

Structure-Activity Relationship (SAR) Data

The following table summarizes how the C4-substituent dictates target selectivity.

C4-Substituent	Lipophilicity (cLogP)	Primary Target	Secondary Target	Pharmacological Effect
Phenyl	~1.5	Mu-Opioid / NMDA	Sigma-1	Analgesia (Opioid-like)
4-Chlorophenyl	~2.1	D2 Dopamine / Calcium Channels	Sigma-1	Antipsychotic / Antidiarrheal
4-Biphenyl	~3.8	MMP-2 / MMP-9	Sigma-1 / Sigma-2	Anti-metastatic / Neuroprotective
4-Benzyl	~2.0	NMDA (NR2B)	NET Transporter	Neuroprotection (Ifenprodil-like)

Key Insight: The jump in cLogP from Phenyl (1.5) to Biphenyl (3.8) drives the molecule out of the hydrophilic opioid pocket and into the hydrophobic S1' pocket of MMPs.

Experimental Validation: MMP-2 Inhibition Assay

To validate the biological activity of synthesized derivatives, use a fluorometric FRET-based assay.

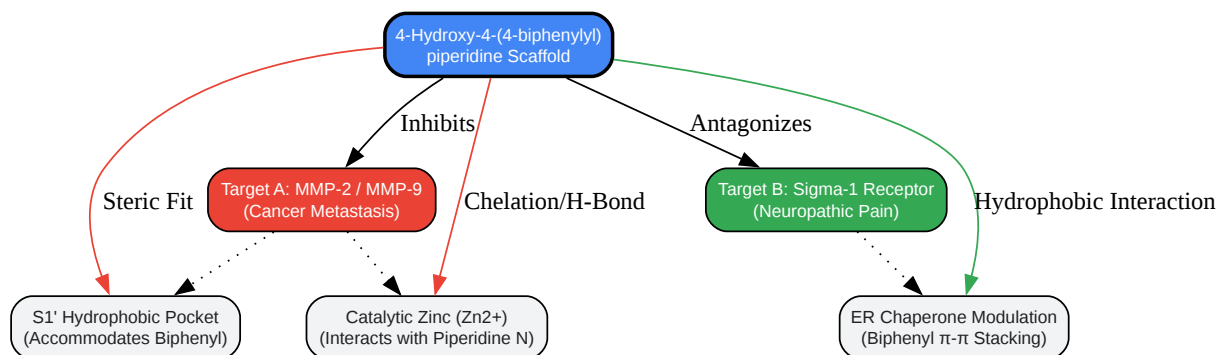
Protocol:

- Enzyme: Recombinant Human MMP-2 (catalytic domain).
- Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).
- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35.
- Procedure:
 - Incubate MMP-2 (2 nM) with the test compound (0.1 nM – 10 μM) for 30 mins at 37°C.
 - Add Substrate (10 μM) to initiate reaction.
 - Measure Fluorescence: Excitation 328 nm / Emission 393 nm.
- Analysis: Plot % Inhibition vs. Log[Concentration] to determine

Self-Validating Check: Include Ilomastat (GM6001) as a positive control (nM). If Ilomastat fails to inhibit, the enzyme is inactive.

Visualizing the Mechanism

The following diagram illustrates the dual-targeting potential of the scaffold.



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Figure 2: Mechanistic divergence of the biphenyl scaffold into Oncology (MMP) and Neurology (Sigma).

References

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